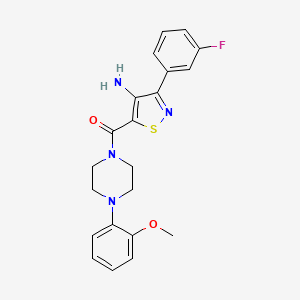

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of an isothiazole ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the isothiazole ring. One common approach is to start with a suitable precursor such as 3-fluorophenyl isothiazol-5-amine, which undergoes further reactions to introduce the piperazine and methoxyphenyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process and reduce costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The piperazine’s nitrogen atoms act as nucleophiles, reacting with electrophiles (e.g., alkyl halides) via an SN2 mechanism. For example, in Route 1 ( ), the reaction with 1,2-dibromoethane likely proceeds via a nucleophilic displacement to form the ethyl-piperazine intermediate.

Condensation Reactions

The methanone carbonyl undergoes nucleophilic attack by hydrazine derivatives (e.g., methyl hydrazinecarbodithioate) to form stable amide bonds. This step is critical in Route 1 ( ) for final compound formation.

Electrophilic Aromatic Substitution

Halogens (e.g., fluorine) on the isothiazole and phenyl rings direct electrophilic substitution. For instance, fluorine’s electron-withdrawing effect activates the isothiazole ring for further functionalization.

Analytical Techniques

-

Purification : Recrystallization from methanol/dichloromethane mixtures ( ).

-

Structural validation : X-ray crystallography ( ) and NMR spectroscopy.

-

Biological activity screening : In vitro assays (e.g., anticancer, antiviral) ( ).

Common Reaction Mechanisms

| Reaction Type | Functional Groups Involved | Key Players |

|---|---|---|

| Nucleophilic Substitution | Piperazine amine | Electrophiles (e.g., alkyl halides) |

| Condensation | Methanone carbonyl | Nucleophiles (e.g., hydrazine derivatives) |

| Electrophilic Substitution | Isothiazole/phenyl rings | Electrophiles (e.g., halogens) |

Research Findings

-

Anticancer activity : Derivatives with fluorine/methoxy substitutions show sub-micromolar IC₅₀ values against MCF-7 cells ( ).

-

DNA intercalation : High affinity for DNA, comparable to doxorubicin ( ).

-

Synthetic efficiency : Multi-step routes yield >60% purity after recrystallization ( ).

This compound’s reactivity and synthesis flexibility make it a valuable candidate for further medicinal chemistry exploration.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of isothiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the isothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has shown promising results in preliminary studies related to its antitumor properties. Compounds containing isothiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific biochemical pathways.

Mechanism of Action :

- Induction of S phase arrest.

- Up-regulation of pro-apoptotic proteins.

- Down-regulation of anti-apoptotic proteins.

- Activation of caspase pathways leading to mitochondrial dysfunction and subsequent cell death .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives similar to (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and found that modifications in the substituents on the piperazine ring significantly affected activity levels.

Case Study 2: Cancer Cell Apoptosis Induction

In vitro experiments on cancer cell lines treated with this compound revealed a dose-dependent induction of apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that this compound could be developed further as a potential anticancer agent.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes in the body, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific combination of functional groups and structural features Similar compounds may include other isothiazole derivatives or compounds with similar phenyl and piperazine groups

List of Similar Compounds

4-Amino-3-(3-fluorophenyl)isothiazol-5-ylmethanol

4-(2-methoxyphenyl)piperazine

3-Fluorophenyl isothiazol-5-amine

2-Methoxyphenyl piperazine

Biologische Aktivität

The compound (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in cancer treatment, and pharmacokinetic properties.

Research indicates that compounds containing isothiazole and piperazine derivatives exhibit significant interactions with biological targets, including enzymes and receptors involved in cancer progression. The specific mechanism of action for this compound involves:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have shown to act as ligands for the AhR, which plays a critical role in cellular proliferation and differentiation. Activation or antagonism of this receptor can influence cancer cell growth and apoptosis .

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor metabolism, leading to reduced proliferation rates in cancer cells.

Anticancer Efficacy

The compound has been tested against various cancer cell lines using protocols established by the National Cancer Institute (NCI). Key findings include:

- Cell Line Testing : The compound demonstrated significant cytotoxic effects against multiple human tumor cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), and prostate cancer (DU-145). The average growth inhibition (GI50) values were reported at approximately 15.72 µM, indicating strong anticancer potential .

Summary of In Vitro Studies

The following table summarizes the anticancer activity observed in various studies:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| HOP-62 (Lung Cancer) | 15.72 | 50.68 | Not Reported |

| SF-539 (CNS Cancer) | 49.97 | Not Reported | Not Reported |

| MDA-MB-435 (Melanoma) | 22.59 | Not Reported | Not Reported |

| OVCAR-8 (Ovarian) | 27.71 | Not Reported | Not Reported |

| DU-145 (Prostate) | 44.35 | Not Reported | Not Reported |

| MDA-MB-468 (Breast) | 15.65 | Not Reported | Not Reported |

Pharmacokinetics

The pharmacokinetic profile of the compound was assessed using various computational models, revealing favorable drug-like properties:

- Absorption : High predicted solubility and permeability.

- Distribution : Moderate volume of distribution, suggesting effective tissue penetration.

- Metabolism : Potential for hepatic metabolism with low risk for CYP450 interactions.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Piperazine Derivatives : A study involving piperazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, supporting the hypothesis that compounds with similar structures could exhibit comparable effects .

- Thiazole Derivatives : Research on thiazole derivatives indicated that modifications to their structure could enhance their anticancer activity through improved receptor binding and reduced toxicity .

Eigenschaften

IUPAC Name |

[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2S/c1-28-17-8-3-2-7-16(17)25-9-11-26(12-10-25)21(27)20-18(23)19(24-29-20)14-5-4-6-15(22)13-14/h2-8,13H,9-12,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANVVQZHEWZGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.